Cyclohexanecarboxylic acid, 4-[[[(2Z)-3-carboxy-1-oxo-2-propen-1-yl]amino]methyl]-, trans-
Description
Cyclohexanecarboxylic acid is the carboxylic acid derivative of cyclohexane. It exists as a colorless oil that crystallizes near room temperature . Its chemical structure consists of a cyclohexane ring with a carboxylic acid functional group attached.
Synthesis Analysis
The synthesis of cyclohexanecarboxylic acid involves the hydrogenation of benzoic acid. This reduction process converts benzoic acid (C6H5CO2H) to cyclohexanecarboxylic acid. Additionally, it serves as a precursor to caprolactam, a key intermediate in the production of nylon-6, via its reaction with nitrosylsulfuric acid. Furthermore, cyclohexanecarboxylic acid can be oxidized to cyclohexene .
Molecular Structure Analysis
The molecular formula of cyclohexanecarboxylic acid is C7H12O2, with a molar mass of approximately 128.17 g/mol. It appears as a white solid and has a density of 1.0274 g/cm3. The melting point ranges from 30 to 31 °C (86–88 °F), while the boiling point lies between 232 and 234 °C (450–453 °F). The compound exhibits magnetic susceptibility of -83.24 × 10-6 cm3/mol .
Chemical Reactions Analysis
Cyclohexanecarboxylic acid undergoes typical reactions characteristic of carboxylic acids. For instance, it can be converted to the acid chloride, cyclohexanecarbonyl chloride. This versatility allows for further derivatization and functionalization of the molecule .
Properties
IUPAC Name |
4-[[[(Z)-3-carboxyprop-2-enoyl]amino]methyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c14-10(5-6-11(15)16)13-7-8-1-3-9(4-2-8)12(17)18/h5-6,8-9H,1-4,7H2,(H,13,14)(H,15,16)(H,17,18)/b6-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEDBGCHJRFAAA-WAYWQWQTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1CNC(=O)/C=C\C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128069 | |
Record name | trans-4-[[[(2Z)-3-Carboxy-1-oxo-2-propen-1-yl]amino]methyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001128069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69907-68-2 | |
Record name | trans-4-[[[(2Z)-3-Carboxy-1-oxo-2-propen-1-yl]amino]methyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001128069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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